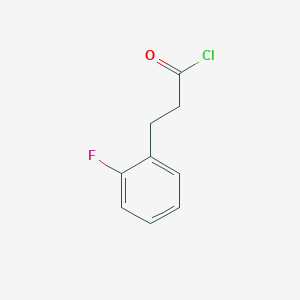

3-(2-Fluorophenyl)propionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMJNLBMILIWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632632 | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52163-89-0 | |

| Record name | 2-Fluorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52163-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Fluorophenyl)propionyl chloride CAS number

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propionyl chloride (CAS: 52163-89-0) for Advanced Synthesis Applications

Introduction

This compound, registered under CAS Number 52163-89-0, is a highly reactive acyl chloride that serves as a critical intermediate in advanced organic synthesis.[1][2] Its structure, which combines a reactive propanoyl chloride chain with a fluorinated phenyl ring, makes it a valuable building block for introducing the 3-(2-fluorophenyl)propyl moiety into more complex molecules. This structural motif is of significant interest to researchers in drug development and materials science, as the presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, covering its synthesis, mechanistic underpinnings, synthetic applications, analytical characterization, and critical safety protocols.

| Chemical and Physical Properties | |

| CAS Number | 52163-89-0[1] |

| Molecular Formula | C₉H₈ClFO[1][4] |

| Molecular Weight | 186.61 g/mol [1][2] |

| Boiling Point | 245.3°C at 760 mmHg[1] |

| Density | 1.231 g/cm³[1] |

| Synonyms | 3-(2-fluorophenyl)propanoyl chloride[1] |

Synthesis and Mechanism

The preparation of this compound is most commonly and efficiently achieved via the chlorination of its corresponding carboxylic acid, 3-(2-Fluorophenyl)propanoic acid (CAS: 1643-26-1).[5][6] This two-step process begins with the synthesis of the acid precursor, followed by its conversion to the highly reactive acyl chloride.

Part A: Synthesis of the Precursor, 3-(2-Fluorophenyl)propanoic Acid

The precursor acid is a vital organic intermediate in its own right, often used in the development of pharmaceuticals and advanced materials.[5] While various synthetic routes exist, a common approach involves the hydrolysis of a corresponding ester or nitrile, which can be synthesized from commercially available starting materials like 2-fluorobenzyl halides.[7][8][9]

Part B: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.[10][11][12]

Causality of Reagent Choice: The reaction with thionyl chloride is highly favorable because the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12][13] This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process. Alternative reagents like oxalyl chloride or phosphorus trichloride can also be used.[10][12]

Experimental Protocol: Synthesis from 3-(2-Fluorophenyl)propanoic Acid

Objective: To synthesize this compound with high purity.

Materials:

-

3-(2-Fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Glassware (round-bottom flask, reflux condenser with a drying tube, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride or silica gel drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Reactant Addition: Charge the flask with 3-(2-Fluorophenyl)propanoic acid (1.0 eq). Add a suitable volume of an anhydrous solvent to create a stirrable suspension or solution.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the flask via the dropping funnel at room temperature. The reaction is often exothermic, and gas evolution (HCl and SO₂) will be observed. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 1-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude this compound is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation of the residue can be performed, collecting the fraction at the appropriate boiling point.

Reaction Mechanism: Chlorination with Thionyl Chloride

The mechanism involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[10][11]

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and then attacks the carbonyl carbon.

-

This sequence forms an unstable intermediate, a chlorosulfite ester.

-

The intermediate readily decomposes, eliminating gaseous sulfur dioxide and hydrogen chloride to yield the final acyl chloride product.

Caption: Mechanism of Acyl Chloride Formation.

Core Applications and Synthetic Utility

As a reactive acyl chloride, this compound is an excellent acylating agent. It is a key precursor for forming a variety of functional groups and is particularly valuable in the synthesis of pharmaceutical and agrochemical compounds.[14][15][16]

-

Amide Synthesis: It reacts readily with primary and secondary amines to form corresponding amides. This is a fundamental transformation in the synthesis of many drug candidates, including potential anticancer agents.[17]

-

Ester Synthesis: Reaction with alcohols yields propionate esters. These esters are not only final products in some applications (e.g., fragrances) but also serve as intermediates in further synthetic steps.[14]

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming ketones. This classic carbon-carbon bond-forming reaction is vital for building complex molecular scaffolds.[18]

Caption: Key Synthetic Transformations.

Analytical Characterization and Quality Control

Confirming the structure and purity of this compound after synthesis is crucial. Standard spectroscopic techniques are employed for this purpose.

| Spectroscopic Data | Characteristic Signal | Interpretation |

| FTIR | Strong C=O stretch at ~1800 cm⁻¹ | The high frequency of the carbonyl absorption is a hallmark of the highly reactive acyl chloride functional group.[19] |

| ¹H NMR | Multiplets at ~2.5-3.5 ppm | Protons on the carbons adjacent to the carbonyl group (α and β protons) are deshielded and typically appear in this region as triplets.[20] |

| ¹³C NMR | C=O signal at ~160-180 ppm | The carbonyl carbon is significantly deshielded, appearing far downfield in the spectrum.[21] |

| Mass Spec. | Acylium ion (M-Cl)⁺ | A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion is a characteristic fragmentation pattern.[19] |

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols. The information below is based on data for the closely related propionyl chloride.[22][23][24]

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[23]

-

Water Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[22][23]

-

Toxicity: Harmful if swallowed and toxic if inhaled.[24]

-

Flammable: May be a flammable liquid and vapor.

Safe Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[22][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[22][23]

-

Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture. Use syringes and cannulas for transfers.

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[22]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, bases, and oxidizing agents.[22][24][25]

Caption: Logical Safety Workflow.

Conclusion

This compound is a potent and versatile chemical intermediate. Its high reactivity, combined with the unique properties imparted by the 2-fluorophenyl group, makes it an invaluable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective utilization in the laboratory, paving the way for innovations in pharmaceuticals, agrochemicals, and materials science.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

-

Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

-

Chemsrc. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Pen-Tung Sah. Discover 3-(2-Fluorophenyl)propionic Acid: A Key Intermediate in Organic Synthesis. [Link]

-

Organic Syntheses. p-PROPIOPHENOL. [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

PrepChem.com. Synthesis of 3-(2-chlorophenyl)propionic acid. [Link]

- Google Patents. CN117209377B - Continuous synthesis method of propionyl chloride.

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Market Publishers. Propionyl Chloride: A Versatile Reagent in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Propionyl Chloride: A Key Enabler in Pharmaceutical and Agrochemical Development. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Nanjing Chemical Material Corp. Uses of Propionyl Chloride. [Link]

-

SpectraBase. Acetylchloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. 2-phenylpropionic acid. [Link]

-

Bromchem Laboratories. Propionyl Chloride | Manufacturer, Supplier from Anand. [Link]

-

NIH National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

INNO SPECIALTY CHEMICALS. Exploring Propionyl Chloride: Properties, Applications, and Industry Insights. [Link]

Sources

- 1. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 | Chemsrc [chemsrc.com]

- 2. This compound 98 synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 3-(4-Fluorophenyl)propionyl chloride | 772-70-3 [smolecule.com]

- 4. This compound [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-(2-Fluorophenyl)propionic acid | 1643-26-1 [sigmaaldrich.com]

- 7. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. marketpublishers.com [marketpublishers.com]

- 15. nbinno.com [nbinno.com]

- 16. bromchemlaboratories.in [bromchemlaboratories.in]

- 17. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. spectrabase.com [spectrabase.com]

- 21. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. eastharbourgroup.com [eastharbourgroup.com]

- 24. WERCS Studio - Application Error [assets.thermofisher.com]

- 25. aksci.com [aksci.com]

A Guide to 3-(2-Fluorophenyl)propionyl Chloride: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 3-(2-Fluorophenyl)propionyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines a robust synthesis protocol, explores its applications, and emphasizes critical safety and handling procedures. The insights provided herein are grounded in established chemical principles to empower researchers in their experimental design and execution.

Core Molecular and Physical Properties

This compound is a derivative of propionic acid, distinguished by a fluorine atom at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity. The acyl chloride functional group makes it a highly reactive and valuable intermediate for a variety of chemical transformations.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 186.61 g/mol | [1][2] |

| Molecular Formula | C₉H₈ClFO | [1][2][3] |

| CAS Number | 52163-89-0 | [1][4] |

| IUPAC Name | 3-(2-fluorophenyl)propanoyl chloride | [2] |

| Density | 1.231 g/cm³ (Predicted) | [4] |

| Boiling Point | 245.3°C at 760 mmHg (Predicted) | [4] |

Synthesis of this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The most reliable methods involve the use of specific chlorinating agents that convert the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. For the synthesis of this compound from its parent carboxylic acid, 3-(2-Fluorophenyl)propionic acid, thionyl chloride (SOCl₂) is an excellent and commonly used reagent due to the clean nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[5]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the preparation of this compound.

Materials:

-

3-(2-Fluorophenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Rotary evaporator

-

Standard reflux apparatus with a gas outlet to a scrubber (containing NaOH solution)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 3-(2-Fluorophenyl)propionic acid in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF to the solution. This catalyst accelerates the reaction.

-

Reagent Addition: Under a gentle stream of nitrogen, slowly add thionyl chloride (approximately 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve gaseous byproducts (HCl and SO₂).

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification:

-

Cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial that the vacuum pump is protected by a cold trap and a base trap to handle the corrosive vapors.

-

The resulting crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under high vacuum can be performed.

-

Causality and Self-Validation: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The gaseous byproducts drive the reaction to completion according to Le Châtelier's principle. The final purity of the product can be validated by spectroscopic methods such as ¹H NMR and IR spectroscopy. The characteristic carbonyl stretch of the acyl chloride will appear at a higher frequency (~1800 cm⁻¹) compared to the starting carboxylic acid (~1700-1725 cm⁻¹).

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Acyl chlorides are powerful acylating agents due to the highly electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[6] this compound is no exception and serves as a versatile building block in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: This reagent is valuable for introducing the 3-(2-fluorophenyl)propionyl moiety into molecules. This structural motif can be found in various pharmacologically active compounds. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. It is a key intermediate for creating esters and amides, which are common functional groups in many drugs.[7][8][9]

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones. This is a fundamental carbon-carbon bond-forming reaction.

-

Ester and Amide Formation: Its primary use is in the reaction with nucleophiles like alcohols and amines to form the corresponding esters and amides under mild conditions.[6][7] These reactions are typically fast and high-yielding.

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is expected to share the hazards of other low molecular weight acyl chlorides. It is a corrosive, moisture-sensitive, and lachrymatory compound.[10] It reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.[10][11]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[11][12]

-

Handling: Use only in a well-ventilated area and keep the container tightly closed when not in use.[10][12] Avoid breathing vapors or mists.[12] Keep away from heat, sparks, and open flames.[10] All glassware should be thoroughly dried before use to prevent vigorous reactions.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10][11]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

-

Illustrative Spectroscopic Analysis

While specific spectra for this exact compound require experimental acquisition, we can predict the key features based on its structure and data from analogous compounds.[13][14]

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), which would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Two methylene groups (-CH₂-) would appear as triplets in the aliphatic region (likely between 3.0 and 3.5 ppm).

-

¹³C NMR (Carbon NMR): A highly deshielded signal for the carbonyl carbon would be expected around 170-175 ppm. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the acyl chloride functional group, appearing at a high frequency, typically in the range of 1785-1815 cm⁻¹. This is significantly higher than the carbonyl stretch of the corresponding carboxylic acid.

References

- ChemicalBook. This compound 98 synthesis.

- ChemicalBook. This compound.

- Chemsrc. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0.

- PubChem. This compound | C9H8ClFO | CID 23293632.

- Sigma-Aldrich. SAFETY DATA SHEET.

- PubChem. 3-(4-Fluorophenyl)propionyl chloride | C9H8ClFO | CID 21964258.

- Fisher Scientific. SAFETY DATA SHEET.

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Organic Syntheses. Organic Syntheses Procedure.

- PrepChem.com. Preparation of propionyl chloride.

- Synfacts. 3-Chloropropionyl Chloride.

- ChemicalBook. Octaethylene glycol | 5117-19-1.

- Synquest Labs. 3-(2-Chlorophenyl)propionic acid.

- ECHEMI. Propionyl chloride SDS, 79-03-8 Safety Data Sheets.

- National Institute of Standards and Technology. Propanoyl chloride - the NIST WebBook.

- ResearchGate. How can I synthesis propionyl phloride?.

- Carl Roth. MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE.

- Market Publishers. Propionyl Chloride: A Versatile Reagent in Organic Synthesis.

- Benchchem. Propionyl Chloride | High-Purity Acylating Agent Supplier.

- Wikipedia. Propionyl chloride.

- ChemicalBook. Synthesis and Application of Propionyl chloride.

- Nanjing Chemical Material Corp. Uses of Propionyl Chloride.

- Sigma-Aldrich. Propionyl chloride 98 79-03-8.

- SpectraBase. Propionyl chloride.

- ChemicalBook. Propionyl chloride(79-03-8)IR1.

Sources

- 1. This compound 98 synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H8ClFO | CID 23293632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. marketpublishers.com [marketpublishers.com]

- 8. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 9. Uses of Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Propionyl chloride(79-03-8) IR Spectrum [chemicalbook.com]

Molecular Structure and Physicochemical Profile

An In-depth Technical Guide to 3-(2-Fluorophenyl)propionyl Chloride: Structure, Synthesis, and Application

This guide provides an in-depth exploration of this compound (CAS No: 52163-89-0), a key intermediate in synthetic organic chemistry.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to elucidate the structural nuances, reactivity, and strategic applications of this valuable chemical entity. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

The structure of this compound is characterized by a propionyl chloride chain attached to a phenyl ring, which is substituted with a fluorine atom at the ortho-position. This specific arrangement of functional groups imparts a unique combination of reactivity and stability.

The acyl chloride group is an exceptionally reactive functional group, making the molecule a potent acylating agent. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This influences the electron density of the aromatic ring and can modulate the molecule's pharmacokinetic and pharmacodynamic properties when incorporated into a larger bioactive compound.[4] For instance, the strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52163-89-0 | [1][2][6] |

| Molecular Formula | C₉H₈ClFO | [1][2][7] |

| Molecular Weight | 186.61 g/mol | [1][6][7] |

| Boiling Point | 245.3°C at 760 mmHg | [1] |

| Density | 1.231 g/cm³ | [1] |

| IUPAC Name | 3-(2-fluorophenyl)propanoyl chloride | [7] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the conversion of its corresponding carboxylic acid, 3-(2-fluorophenyl)propanoic acid. This transformation is a cornerstone reaction in organic synthesis, typically achieved using a deoxychlorinating agent.

Causality in Reagent Selection

The choice of chlorinating agent is critical and dictated by the desired reaction conditions, scale, and purification strategy.

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice.[8][9] The reaction produces gaseous by-products (SO₂ and HCl), which simplifies the workup and purification process as they can be easily removed.[8][10] This makes it ideal for many lab-scale preparations.

-

Oxalyl Chloride ((COCl)₂): While also effective, it can be more expensive. It is often used for smaller-scale reactions or when milder conditions are required.[11]

-

Phosphorus Chlorides (PCl₃, PCl₅): These are highly effective but produce non-volatile phosphorus-based by-products (H₃PO₃ or POCl₃ and HCl) that must be separated from the product, often through careful distillation.[8][11][12] Their high reactivity may be advantageous for less reactive carboxylic acids.[13]

Caption: General workflow for the synthesis of acyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a self-validating system; successful conversion is indicated by the cessation of gas evolution and confirmed by subsequent spectroscopic analysis.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), add 3-(2-fluorophenyl)propanoic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.2-2.0 eq) to the stirred solution at room temperature. The addition may be exothermic. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the evolution of HCl and SO₂ gas, which should cease upon completion.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[5]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Key Reactions

-

Amide Bond Formation: Reaction with primary or secondary amines is a fundamental transformation in the synthesis of pharmaceuticals.[14][15] The reaction is typically rapid and high-yielding, often run in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl by-product.[14][16]

-

Friedel-Crafts Acylation: This reaction allows for the attachment of the 3-(2-fluorophenyl)propionyl group to another aromatic ring in the presence of a Lewis acid catalyst like AlCl₃.[17][18] This is a powerful C-C bond-forming reaction. The product ketone is deactivated towards further substitution, preventing polyacylation.[17][19][20]

-

Esterification: Reaction with alcohols yields the corresponding esters. This reaction is often performed in the presence of a base to neutralize the generated HCl.

-

Hydrolysis: Acyl chlorides react vigorously, often violently, with water to hydrolyze back to the parent carboxylic acid and HCl.[11][21] This reactivity underscores the necessity of handling the compound under anhydrous conditions.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data below are predicted based on the known effects of the functional groups present.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₂- (alpha to C=O) | ~3.0 - 3.3 ppm (triplet) | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| -CH₂- (beta to C=O) | ~2.8 - 3.1 ppm (triplet) | Deshielded by the aromatic ring. | |

| Aromatic Protons | ~7.0 - 7.5 ppm (multiplet) | Complex splitting pattern due to fluorine-proton coupling. | |

| ¹³C NMR | Carbonyl Carbon (-COCl) | ~172 - 175 ppm | Characteristic chemical shift for an acyl chloride carbon. |

| C-F Carbon | ~158 - 162 ppm (doublet) | Large one-bond carbon-fluorine coupling constant (¹JCF). | |

| Aromatic Carbons | ~115 - 135 ppm | ||

| Aliphatic Carbons (-CH₂-) | ~45 ppm (alpha), ~28 ppm (beta) | ||

| IR Spectroscopy | C=O Stretch | ~1785 - 1815 cm⁻¹ | The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride. |

| C-F Stretch | ~1200 - 1250 cm⁻¹ | Strong absorption typical for aryl fluorides. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 186 and 188 | Presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |

Safety, Handling, and Storage

The high reactivity of acyl chlorides necessitates strict adherence to safety protocols.[22]

-

Hazards: this compound is corrosive and a lachrymator.[11] It causes severe burns upon contact with skin and eyes.[21][22] Inhalation of vapors can cause respiratory tract irritation.[23] It reacts violently with water, releasing corrosive and toxic hydrogen chloride gas.[21][22][24]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[22][23] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[22][23] The storage area should be cool, dry, and well-ventilated, away from incompatible substances like water, alcohols, amines, and strong bases.[22][23]

-

Spills and Quenching: In case of a spill, neutralize with a dry, inert material like sand or sodium bicarbonate. For quenching reactions, slowly add the acyl chloride to a stirred solution of a quenching agent (e.g., an alcohol or a basic solution) under controlled temperature conditions.[25] Never add water directly to a large quantity of acyl chloride.[24][25]

References

-

3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0. Chemsrc. [Link]

-

Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. sfcchem.com. [Link]

-

Acyl chloride. Sciencemadness Wiki. [Link]

-

This compound | C9H8ClFO. PubChem. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

-

Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

-

3-(4-Fluorophenyl)propionyl chloride | C9H8ClFO. PubChem. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel–Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Propionyl Chloride: A Versatile Reagent in Organic Synthesis. Market Publishers. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

3-Chloropropionyl Chloride. Synlett. [Link]

-

Amide formation from acyl chloride | Carboxylic acids and derivatives. Khan Academy. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

How can I synthesis propionyl phloride?. ResearchGate. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

-

Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]

-

MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Loba Chemie. [Link]

Sources

- 1. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 | Chemsrc [chemsrc.com]

- 2. This compound [chemicalbook.com]

- 3. This compound 98 | 52163-89-0 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Buy 3-(4-Fluorophenyl)propionyl chloride | 772-70-3 [smolecule.com]

- 6. This compound 98 synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C9H8ClFO | CID 23293632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 12. savemyexams.com [savemyexams.com]

- 13. youtube.com [youtube.com]

- 14. Amide Synthesis [fishersci.co.uk]

- 15. marketpublishers.com [marketpublishers.com]

- 16. youtube.com [youtube.com]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. Friedel–Crafts Acylation [sigmaaldrich.com]

- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 20. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 21. eastharbourgroup.com [eastharbourgroup.com]

- 22. nbinno.com [nbinno.com]

- 23. fishersci.com [fishersci.com]

- 24. nj.gov [nj.gov]

- 25. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

3-(2-Fluorophenyl)propionyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propionyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to this compound, a key intermediate in the development of pharmaceuticals and specialized agrochemicals. The fluorinated phenyl moiety in its structure enhances metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights and field-proven protocols.

Strategic Overview of the Synthesis

The primary and most efficient route to this compound involves the conversion of its corresponding carboxylic acid, 3-(2-Fluorophenyl)propanoic acid. This transformation is a cornerstone of organic synthesis, converting a relatively stable carboxylic acid into a highly reactive acyl chloride, which can then readily participate in a variety of subsequent reactions such as esterifications, amidations, and Friedel-Crafts acylations.

The synthesis can be logically divided into two major stages:

-

Part A: Synthesis of the Precursor Acid: Preparation of 3-(2-Fluorophenyl)propanoic acid.

-

Part B: Conversion to the Acyl Chloride: Chlorination of the precursor acid to yield the final product.

This guide will focus predominantly on Part B, detailing the most effective chlorinating agents and their mechanisms, while providing a strategic summary of the precursor synthesis.

Figure 1: High-level two-stage synthesis pathway for this compound.

Core Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is an "uphill" reaction energetically, requiring a reagent that can transform the hydroxyl group into an excellent leaving group.[1][2] The two most reliable and widely used reagents for this purpose in both laboratory and industrial settings are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Method 1: The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a cost-effective and highly efficient reagent for preparing acyl chlorides. A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5]

Mechanism of Action:

The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[6][7][8]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous SO₂ and HCl.[4][7]

Caption: Reaction mechanism using thionyl chloride.

Method 2: The Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is another excellent reagent for this conversion, often considered milder and more selective than thionyl chloride.[9] The reaction is typically performed in an inert solvent like dichloromethane (DCM) and often requires a catalytic amount of N,N-dimethylformamide (DMF).[3] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all volatile, simplifying product purification.[9]

Mechanism of Action (with Catalytic DMF):

The use of catalytic DMF initiates the formation of a highly reactive Vilsmeier reagent, which is the true electrophile in the reaction.

-

Vilsmeier Reagent Formation: The DMF catalyst reacts with oxalyl chloride to form an electrophilic iminium chloride species (the Vilsmeier reagent), releasing CO₂, CO, and a chloride ion.[10]

-

Carboxylate Attack: The carboxylic acid attacks the highly electrophilic Vilsmeier reagent.

-

Intermediate Collapse: The resulting intermediate is unstable and collapses, with the chloride ion attacking the carbonyl carbon.

-

Product and Catalyst Regeneration: This step yields the final acyl chloride product, regenerates the DMF catalyst, and produces HCl.[10]

Caption: Catalytic cycle with oxalyl chloride and DMF.

Comparative Analysis of Chlorination Methods

The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity, scale, and desired purity.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, vigorous | Milder, more selective[9] |

| Conditions | Often used neat or in a high-boiling solvent, requires heating (reflux)[3][11] | Used in inert solvent (e.g., DCM) at room temperature or 0 °C[3] |

| Byproducts | SO₂(g), HCl(g)[4] | CO₂(g), CO(g), HCl(g)[9] |

| Catalyst | Not typically required | Catalytic DMF is common for enhanced reactivity[10] |

| Advantages | Low cost, volatile byproducts | Mild conditions, high purity, volatile byproducts |

| Disadvantages | Harsher conditions can lead to side reactions with sensitive substrates | Higher cost, toxicity of CO byproduct |

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. The product, this compound, is a lachrymator and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Protocol 3.1: Synthesis using Thionyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[5][11]

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).

-

Reagents: To the flask, add 3-(2-Fluorophenyl)propanoic acid (1.0 eq). Slowly add thionyl chloride (approx. 2.0-3.0 eq) while stirring. The excess thionyl chloride also serves as the solvent.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride can be carefully removed by distillation.[11]

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Protocol 3.2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on the common use of oxalyl chloride for this transformation.[3][12]

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 3-(2-Fluorophenyl)propanoic acid (1.0 eq) to a flask with a magnetic stirrer.

-

Solvent and Catalyst: Dissolve the acid in an anhydrous inert solvent such as dichloromethane (DCM). Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise via a syringe or dropping funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.

-

Workup and Purification: The solvent and any volatile byproducts are removed under reduced pressure (rotary evaporation). The resulting crude product can be purified by distillation under high vacuum.

Synthesis of Precursor: 3-(2-Fluorophenyl)propanoic acid

While the acyl chloride is commercially available, its synthesis from basic starting materials is often necessary. A robust method is the malonic ester synthesis, which allows for the construction of the propanoic acid chain. A patent for a similar structure provides a reliable template for this process.[13]

-

Deprotonation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide in ethanol to form a nucleophilic enolate.

-

Alkylation: The enolate is then reacted with 2-fluorobenzyl chloride or bromide in an Sₙ2 reaction to form diethyl 2-(2-fluorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using a strong acid (e.g., HCl) or base (e.g., KOH), followed by heating. The heat induces decarboxylation of the malonic acid derivative to yield the final product, 3-(2-Fluorophenyl)propanoic acid.

References

Sources

- 1. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Fluorophenyl)propionyl Chloride: Properties, Synthesis, and Reactivity for the Research Scientist

This guide provides a comprehensive overview of 3-(2-fluorophenyl)propionyl chloride, a key building block in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical research. This document moves beyond a simple recitation of facts to offer insights into the practical application and chemical behavior of this versatile reagent.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 52163-89-0, is a derivative of propionic acid featuring a 2-fluorophenyl substituent.[1][2] This substitution pattern imparts unique electronic and steric properties that are of significant interest in the design of bioactive molecules.

The presence of the fluorine atom at the ortho position of the phenyl ring is particularly noteworthy. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the acyl chloride group and the overall properties of the molecule.[1] This strategic placement of fluorine can also introduce conformational constraints and alter metabolic stability in derivative compounds, a feature keenly exploited in drug discovery.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| CAS Number | 52163-89-0 | [1][2] |

| Appearance | Colorless to light yellow liquid (presumed) | General knowledge of acyl chlorides |

| Boiling Point | 245.3 °C at 760 mmHg | [2] |

| Density | 1.231 g/cm³ | [2] |

| Solubility | Soluble in various organic solvents (e.g., dichloromethane, THF, ethyl acetate); reacts violently with water.[3] | General knowledge of acyl chlorides |

Synthesis of this compound

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-(2-fluorophenyl)propanoic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are at the disposal of the research chemist. The choice of chlorinating agent is often dictated by the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present.

Synthesis via Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method for the preparation of acyl chlorides.[4][5] The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[5]

Experimental Protocol:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3-(2-fluorophenyl)propanoic acid.

-

Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents).

-

The reaction mixture is then heated to reflux for a period of 2-3 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.[4]

-

The crude this compound can then be purified by vacuum distillation to yield the final product.

Caption: Synthesis of this compound using Thionyl Chloride.

Synthesis via Oxalyl Chloride

An alternative and often milder method for the synthesis of acyl chlorides involves the use of oxalyl chloride ((COCl)₂).[6][7] This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating product isolation.[8]

Experimental Protocol:

-

In a flask under an inert atmosphere, dissolve 3-(2-fluorophenyl)propanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM).[8]

-

Add a catalytic amount of DMF (1-2 drops).[6]

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature.[6] Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution has subsided.[6]

-

The solvent and volatile byproducts are then removed by rotary evaporation to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.[8]

Caption: Synthesis of this compound using Oxalyl Chloride.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the fluorophenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionyl chain will appear as two distinct triplets, with the protons alpha to the carbonyl group being more deshielded (expected around δ 3.0-3.3 ppm) than the protons beta to the carbonyl group (expected around δ 2.8-3.1 ppm).

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the acyl chloride will be the most deshielded, appearing at approximately 170-175 ppm. The carbons of the fluorophenyl ring will resonate in the aromatic region (around 115-165 ppm), with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The two methylene carbons will appear in the aliphatic region, with the carbon alpha to the carbonyl being more downfield (around 45-50 ppm) than the beta carbon (around 30-35 ppm).

IR Spectroscopy: The infrared spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically in the range of 1780-1815 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-F stretching vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Chemical Reactivity and Synthetic Applications

As an acyl chloride, this compound is a highly reactive electrophile and a valuable reagent for introducing the 3-(2-fluorophenyl)propionyl moiety into various molecules.

Friedel-Crafts Acylation

This compound is an excellent reagent for Friedel-Crafts acylation reactions, allowing for the formation of a new carbon-carbon bond with an aromatic substrate.[9][10][11][12][13] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[12]

General Protocol for Friedel-Crafts Acylation:

-

To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add the aromatic substrate.[14]

-

Slowly add a solution of this compound in the same solvent.[14]

-

Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.[14]

-

The organic layer is separated, washed, dried, and concentrated. The product can be purified by chromatography or recrystallization.

Caption: Mechanism of Friedel-Crafts Acylation.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of the corresponding amides.[15][] This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct.[15]

General Protocol for Amide Synthesis:

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF).[15]

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).[17]

-

Cool the solution to 0 °C and slowly add this compound.[17]

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction mixture is then typically washed with an acidic solution, a basic solution, and brine, before being dried and concentrated to afford the amide product, which can be further purified if necessary.

Ester Formation

Similarly, this compound reacts readily with alcohols to form esters.[18][19] This reaction is also typically performed in the presence of a base to scavenge the generated HCl.

General Protocol for Ester Synthesis:

-

Dissolve the alcohol in an appropriate solvent.

-

Add a base, such as pyridine or triethylamine.

-

Cool the mixture and slowly add this compound.

-

After the reaction is complete, the workup procedure is similar to that for amide synthesis, involving washing steps to remove the base and any unreacted starting materials.

Safety and Handling

This compound is a corrosive, flammable, and water-reactive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][20][21]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][20]

-

Handling: Keep away from heat, sparks, and open flames.[20] Avoid contact with skin, eyes, and clothing.[22] Do not breathe vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[20][22]

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[3]

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[21] If inhaled, move to fresh air.[3] If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its utility in constructing complex molecules, particularly for pharmaceutical and agrochemical applications, is well-established. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in the research laboratory. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid the modern research scientist.

References

-

Organic Syntheses Procedure. (n.d.). o-PROPIOPHENOL AND p-PROPIOPHENOL. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of (S)-2-(tert-Butoxycarbonylamino)-2-(4-fluorophenyl)-1-(4-((E)-2-(2-nitro-3-(2-(4-fluorophenyl)vinyl)phenyl)vinyl)phenyl)ethyl acetate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of propionyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Propionyl chloride. Retrieved from [Link]

-

ResearchGate. (2018, March 30). How can I synthesis propionyl phloride?. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY: PROPIONYL CHLORIDE. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 3-(2-fluorophenyl)propanoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-(2-Thienyl)propionyl chloride. Retrieved from [Link]

-

Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

Sources

- 1. This compound | C9H8ClFO | CID 23293632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Amide Synthesis [fishersci.dk]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Ester synthesis by esterification [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. nj.gov [nj.gov]

- 21. eastharbourgroup.com [eastharbourgroup.com]

- 22. aksci.com [aksci.com]

3-(2-Fluorophenyl)propionyl chloride physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(2-Fluorophenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized acyl chloride of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluorinated phenyl ring, a feature known to impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and improved binding affinity.[1] As a reactive building block, it serves as a key intermediate for introducing the 3-(2-fluorophenyl)propanoyl moiety into complex molecules, facilitating the development of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the physical properties, chemical behavior, and safe handling of this compound, grounded in established scientific principles and data. Understanding these core characteristics is paramount for its effective and safe application in a research and development setting.

Chemical Identity and Structure

Accurate identification is the foundation of chemical research. The key identifiers and structural representation of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 52163-89-0 | [4][5] |

| IUPAC Name | 3-(2-fluorophenyl)propanoyl chloride | [6] |

| Molecular Formula | C₉H₈ClFO | [4][6][7] |

| Molecular Weight | 186.61 g/mol | [4][6][8] |

| SMILES | C1=CC=C(C(=C1)CCC(=O)Cl)F | [6] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Core Physical Properties

The physical properties of a reagent dictate its handling, storage, and reaction setup. While experimental data for this specific compound is limited, known values and properties of analogous structures provide a reliable profile.

| Property | Value | Notes |

| Density | 1.231 g/cm³ | [4] |

| Boiling Point | 245.3 °C at 760 mmHg | [4] |

| Melting Point | Not available | Data is not reported in common chemical databases.[4] |

| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds like propionyl chloride.[9][10] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, diethyl ether). | Reacts violently with water and other protic solvents like alcohols.[2][9][10] |

The high boiling point is consistent with a molecule of its mass and polarity. The density, greater than water, is also expected due to the presence of chlorine and fluorine atoms. The most critical property from a practical standpoint is its reactivity with water. Like all acyl chlorides, this compound will readily hydrolyze to form the corresponding carboxylic acid (3-(2-fluorophenyl)propionic acid) and hydrochloric acid. This reaction is vigorous and exothermic, necessitating stringent anhydrous conditions during storage and use.[9][10]

Chemical Reactivity and Stability

The utility of this compound stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic acyl substitution, which is its primary mode of reaction.

-

Nucleophilic Acyl Substitution : This is the cornerstone of its application. It reacts readily with a wide range of nucleophiles:

-

Hydrolysis : Reacts with water to form 3-(2-fluorophenyl)propionic acid and HCl.[2]

-

Alcoholysis : Reacts with alcohols to form esters.

-

Aminolysis : Reacts with primary or secondary amines to form amides. This is a fundamental reaction in the synthesis of many pharmaceutical agents.

-

Friedel-Crafts Acylation : It can act as the acylating agent in the presence of a Lewis acid (e.g., AlCl₃) to form new carbon-carbon bonds with aromatic rings.[11]

-

-

Stability : The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[10] Over time, slow decomposition can occur even with trace amounts of atmospheric moisture.

Synthesis and Preparation

This compound is not typically found in nature and must be synthesized. The most common and direct laboratory method involves the treatment of the corresponding carboxylic acid with a chlorinating agent.

The precursor, 3-(2-fluorophenyl)propionic acid, is converted to the acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[12][13]

Caption: General workflow for the synthesis of this compound.

Safety and Handling

As a reactive acyl chloride, this compound presents significant hazards. All handling should be performed by trained personnel within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE).

-

GHS Hazards : Based on analogous compounds, it should be treated as:

-

Recommended PPE :

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water, bases, and alcohols.[17] The container must be kept tightly closed under an inert atmosphere.

Experimental Protocol: Amide Bond Formation

To illustrate its primary application, the following section details a generalized, self-validating protocol for the acylation of a primary amine. This reaction is fundamental to many drug synthesis campaigns.

Objective: To synthesize an N-alkyl-3-(2-fluorophenyl)propanamide.

Methodology:

-

Reactor Setup : A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flame-dried or oven-dried and cooled under a stream of inert gas (N₂ or Ar).

-

Reagent Preparation :

-

The primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in the reaction flask.

-

The solution is cooled to 0 °C in an ice-water bath.

-

-

Acylation :

-

This compound (1.1 eq.) is dissolved in a minimal amount of anhydrous DCM and charged into the dropping funnel.

-

The acyl chloride solution is added dropwise to the stirred amine solution at 0 °C over 15-30 minutes. The base is present to neutralize the HCl byproduct that is formed.

-

-

Reaction Monitoring & Quenching :

-

The reaction is allowed to warm to room temperature and stirred for 1-4 hours.

-

Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Once complete, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

-

Workup and Purification :

-

The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude amide is purified by flash column chromatography or recrystallization.

-

Caption: Experimental workflow for a typical amide coupling reaction.

Conclusion

This compound is a valuable, highly reactive intermediate for chemical synthesis, particularly in the field of drug discovery. Its physical properties are dominated by the reactive acyl chloride group, which demands careful handling under anhydrous conditions. A thorough understanding of its density, boiling point, solubility, and especially its reactivity profile, is essential for any researcher aiming to leverage its synthetic potential safely and effectively. By following established protocols and safety measures, this building block can be a powerful tool in the creation of novel and complex molecular architectures.

References

-

3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 . Chemsrc. [Link]

-

This compound | C9H8ClFO | CID 23293632 . PubChem. [Link]

-

3-(4-Fluorophenyl)propionyl chloride | C9H8ClFO | CID 21964258 . PubChem. [Link]

- The preparation method of 3-(3-halogenophenyl) propionic acid.

- Continuous synthesis method of propionyl chloride.

-

Uses of Propionyl Chloride . Nanjing Chemical Material Corp. [Link]

-

3-Chloropropionyl Chloride . Thieme Chemistry. [Link]

-

p-HYDROXYPROPIOPHENONE . Organic Syntheses. [Link]

-

Synthesis of 3-(2-chloroethylsulphonyl)-propionyl chloride (Stage 1.) . PrepChem.com. [Link]

-

Propionyl chloride . Chongqing Chemdad Co., Ltd. [Link]

-

3-methoxy-3-phenylpropanoyl chloride . ChemSynthesis. [Link]

-

PROPIONYL CHLORIDE 98% EXTRA PURE MSDS . Loba Chemie. [Link]

-

propionyl chloride . Sciencemadness Discussion Board. [Link]

-

MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE . sisco-chem.com. [Link]

-

Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]

-

Propionyl Chloride: A Versatile Reagent in Organic Synthesis . Market Publishers. [Link]

-

propionyl chloride . ChemBK. [Link]

-

Propionyl chloride . Wikipedia. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Buy 3-(4-Fluorophenyl)propionyl chloride | 772-70-3 [smolecule.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. 3-(2-fluorophenyl)propanoyl chloride | CAS#:52163-89-0 | Chemsrc [chemsrc.com]

- 5. This compound 98 | 52163-89-0 [chemicalbook.com]

- 6. This compound | C9H8ClFO | CID 23293632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemicalbook.com]

- 8. This compound 98 synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 79-03-8: Propionyl chloride | CymitQuimica [cymitquimica.com]

- 10. Propionyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. eastharbourgroup.com [eastharbourgroup.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 3-(2-Fluorophenyl)propionyl Chloride

Prepared by: Gemini, Senior Application Scientist

Compound Identity and Reactivity Profile

3-(2-Fluorophenyl)propionyl chloride (CAS No. Not Available, PubChem CID: 23293632) is a halogenated acyl chloride.[1][2] Its chemical structure, featuring a reactive acyl chloride moiety, dictates its primary hazards. Acyl chlorides are characterized by their vigorous, often violent, reaction with nucleophiles, most notably water.

Core Reactivity: The primary mode of hazardous reactivity is hydrolysis. Upon contact with water, including atmospheric moisture or moisture in tissues, this compound will rapidly decompose to form 3-(2-fluorophenyl)propionic acid and hydrochloric acid (HCl). This reaction is exothermic and the generation of corrosive HCl gas is a principal source of its danger.

During combustion or thermal decomposition, this compound is expected to release highly toxic and irritating gases, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]

Hazard Identification and Classification (Inferred)

Based on the known profiles of propionyl chloride and its analogs, this compound is classified as a hazardous substance.[4][5] The following GHS classifications are inferred:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[4][6][7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][6][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[7] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][8] |

GHS Pictograms:

Signal Word: Danger [6]

Logical Relationship of Primary Hazards

The interconnected nature of the compound's hazards stems directly from its chemical properties. The diagram below illustrates how its high reactivity and flammability dictate the necessary safety responses.

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

Storage Conditions:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids. [3][9]* The storage temperature should not exceed 30°C. [9]* Keep away from sources of ignition and direct sunlight. [9][10]* Store away from incompatible materials, particularly water and bases. [11][9]* Protect from moisture. Storing under an inert atmosphere is recommended. [5] Disposal:

-

This material and its container must be disposed of as hazardous waste. * Do not allow the product to enter drains or waterways. * Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [3][12]